molecular formula C20H23FN2O3S B4962187 N-(2-ETHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

N-(2-ETHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4962187
M. Wt: 390.5 g/mol
InChI Key: KGVNTRJXICLKCD-UHFFFAOYSA-N
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Description

N-(2-ETHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine derivatives

Properties

IUPAC Name

N-(2-ethylphenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-2-15-5-3-4-6-19(15)22-20(24)16-11-13-23(14-12-16)27(25,26)18-9-7-17(21)8-10-18/h3-10,16H,2,11-14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVNTRJXICLKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the ethylphenyl and fluorobenzenesulfonyl groups. Common reagents used in these reactions include piperidine, ethylbenzene, and fluorobenzenesulfonyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-ETHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ETHYLPHENYL)-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
  • N-(2-ETHYLPHENYL)-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-(2-ETHYLPHENYL)-1-(4-FLUOROBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorobenzenesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents.

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